2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one dimethylcarbamate
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Overview
Description
2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one dimethylcarbamate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one involves multiple steps. One common method starts with 2-methylfuran, which undergoes formylation to produce 5-methylfurfural. This intermediate reacts with Grignard reagents such as bromopropyne or chloropropyne, followed by hydrolysis to yield 2-(1-hydroxy-3-butenyl)-5-methylfuran. This compound undergoes molecular rearrangement in a buffered solution to form 2-allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentenones or carbamates.
Scientific Research Applications
2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one dimethylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one: A closely related compound with similar chemical properties.
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Another related compound, often referred to as methylcyclopentenolone.
Uniqueness
2-Allyl-3-methyl-4-hydroxy-2-cyclopenten-1-one dimethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63937-27-9 |
---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
[2-methyl-4-oxo-3-[(E)-prop-1-enyl]cyclopent-2-en-1-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-5-6-9-8(2)11(7-10(9)14)16-12(15)13(3)4/h5-6,11H,7H2,1-4H3/b6-5+ |
InChI Key |
QWEDYNXINZOSSV-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C1=C(C(CC1=O)OC(=O)N(C)C)C |
Canonical SMILES |
CC=CC1=C(C(CC1=O)OC(=O)N(C)C)C |
Origin of Product |
United States |
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